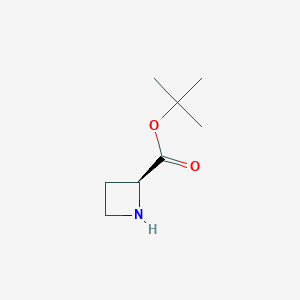

L-Azetidine-2-carboxylic Acid t-Butyl Ester

Description

L-Azetidine-2-carboxylic Acid t-Butyl Ester is a derivative of the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (L-Aze), where the carboxylic acid group is esterified with a tert-butyl group. This modification enhances lipophilicity, making it valuable in peptide synthesis and medicinal chemistry. The compound features a strained four-membered azetidine ring, which imposes conformational rigidity, often exploited in peptidomimetics and peptide nucleic acids (PNAs) .

Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Key Applications:

- Building block in PNA monomers for oligonucleotide analog synthesis .

- Conformationally restricted amino acid in drug design .

Properties

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447143 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129740-14-3 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic Acid t-Butyl Ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Another method involves the reduction of β-lactams .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions

L-Azetidine-2-carboxylic Acid t-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be employed to modify the ester group or other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, given the strain-driven reactivity of the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

L-Azetidine-2-carboxylic Acid t-Butyl Ester is primarily used as an intermediate in the synthesis of various bioactive compounds. Its structural similarity to proline allows it to act as a proline analog, which is beneficial in the following areas:

- Collagen Synthesis Inhibition : It has been identified as a collagen synthesis inhibitor, making it a candidate for research into fibrotic diseases and skin aging .

- Protein Folding Antagonist : The compound has shown potential as a protein folding antagonist, which could be useful in studies related to protein misfolding diseases such as Alzheimer's .

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in the following contexts:

- Synthesis of Polypeptides : this compound is utilized as a protected four-membered ring analog of L-proline. This makes it valuable for the synthesis of polypeptides where specific amino acid sequences are required .

Reaction Mechanisms

The tert-butyl ester group provides stability against various nucleophiles and allows for selective deprotection under acidic conditions. This property is critical when synthesizing complex molecules that require precise control over functional groups.

Protective Group in Peptide Synthesis

The use of this compound as a protective group for carboxylic acids is well-documented. It offers several advantages:

- Stability : The tert-butyl ester group is resistant to many reaction conditions, allowing for the selective protection of carboxylic acid functionalities without interfering with other reactive sites .

- Deprotection : Under mild acidic conditions, the tert-butyl group can be removed efficiently, regenerating the free carboxylic acid necessary for subsequent reactions .

Case Study 1: Synthesis of Peptide Derivatives

In a study by Ogasa et al., this compound was successfully converted into various amino acid derivatives using catalytic amounts of bis(trifluoromethanesulfonyl)imide (TfNH). The authors reported high yields (up to 86%) for several amino acids, demonstrating its efficacy as a protecting group during peptide synthesis .

Case Study 2: Collagen Research

Research indicating the role of this compound in inhibiting collagen synthesis highlights its potential therapeutic applications in treating fibrotic diseases. The compound's ability to modulate collagen production could pave the way for new treatments targeting tissue fibrosis .

Mechanism of Action

L-Azetidine-2-carboxylic Acid t-Butyl Ester exerts its effects by mimicking L-Proline. It is incorporated into proteins during synthesis, leading to protein misfolding and aggregation . This misincorporation disrupts normal protein function and can trigger various cellular responses, including stress pathways and degradation mechanisms .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares L-Azetidine-2-carboxylic Acid t-Butyl Ester with related t-butyl ester derivatives:

Physicochemical Properties

- Lipophilicity : t-Butyl esters generally increase logP values compared to free acids. For example, this compound (logP ~1.5) is more lipophilic than L-Aze (logP ~-1.2), enhancing membrane permeability .

- Solubility: t-Butyl esters exhibit lower aqueous solubility but better solubility in organic solvents (e.g., DCM, THF), facilitating reactions in non-polar media .

- Stability : The strained azetidine ring in this compound may lead to higher reactivity in ring-opening reactions compared to five-membered analogues like pyroglutamate .

Key Research Findings

Azetidine Derivatives in PNAs: A 2015 study demonstrated that t-butyl ester-protected azetidine monomers (e.g., compound 3 in ) achieved 85% yield in PNA synthesis, outperforming smaller esters like methyl .

Comparative Stability : Pyroglutamate t-butyl esters exhibit greater hydrolytic stability under acidic conditions than azetidine derivatives, making them preferable for SPPS .

Synthetic Flexibility: The ketone in t-Butyl 3-oxoazetidine-1-carboxylate allows for post-synthetic modifications, such as reductive amination, unavailable in non-functionalized azetidines .

Biological Activity

L-Azetidine-2-carboxylic acid t-butyl ester (L-Aze-t-Bu) is a derivative of L-azetidine-2-carboxylic acid, an amino acid found in nature, particularly in sugar beets. This compound exhibits various biological activities that are of significant interest in pharmacology and toxicology. This article explores the synthesis, biological effects, and implications of L-Aze-t-Bu based on recent research findings.

This compound is synthesized through the esterification of L-azetidine-2-carboxylic acid with tert-butanol. The process involves protecting the carboxylic acid group to enhance stability and reactivity. The tert-butyl group serves as a protecting group, making the compound more stable against hydrolysis and nucleophilic attack compared to other esters .

Biological Activity

1. Toxicity and Pro-inflammatory Effects

Research has shown that L-azetidine-2-carboxylic acid, including its t-butyl ester form, can exert toxic effects on cells. In particular, studies involving BV2 microglial cells revealed that exposure to high concentrations (≥1000 µM) of L-Aze-t-Bu significantly reduced cell viability and increased markers of apoptosis, such as the BAX/Bcl2 ratio . The compound also triggered pro-inflammatory responses, evidenced by increased nitric oxide release and elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) . These findings suggest that L-Aze-t-Bu may contribute to neuroinflammatory conditions when consumed in significant amounts.

2. Mechanism of Action

The mechanism behind the toxicity of L-Aze-t-Bu is linked to its structural similarity with L-proline, allowing it to be misincorporated into proteins during translation. This misincorporation can lead to protein misfolding and aggregation, further contributing to cellular stress and inflammation . Additionally, L-Aze-t-Bu has been shown to induce the expression of matrix metalloproteinase 9 (MMP-9), which plays a crucial role in the degradation of extracellular matrix components and may influence microglial motility and plasticity .

Table 1: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Cell Viability | Significant reduction at concentrations ≥1000 µM |

| Pro-inflammatory Markers | Increased levels of IL-1β, IL-6, and nitric oxide |

| Apoptosis Induction | Elevated BAX/Bcl2 ratio; increased cell death |

| Extracellular Matrix Effects | Induction of MMP-9 expression |

Case Studies

In a study examining the effects of L-Aze-t-Bu on BV2 microglial cells, researchers conducted a series of assays to assess cell viability and inflammatory responses. The results indicated that treatment with L-Aze-t-Bu led to:

- A decrease in cell viability over time.

- An increase in nitric oxide production as a marker for inflammation.

- Enhanced expression of pro-inflammatory genes.

These findings underscore the potential risks associated with dietary intake or environmental exposure to compounds containing L-Aze-t-Bu.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing L-Azetidine-2-carboxylic Acid t-Butyl Ester?

- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example, alkylation of the azetidine nitrogen with t-butyl bromoacetate can yield the t-butyl ester derivative. Subsequent steps may involve protecting reactive functional groups (e.g., amino or carboxylic acid groups) using agents like phenoxyacetyl or Fmoc groups. Deprotection of the t-butyl ester is achieved with trifluoroacetic acid (TFA), which cleaves the ester via acid-mediated elimination .

- Key Data :

| Reaction Step | Reagent/Condition | Purpose |

|---|---|---|

| Alkylation | t-Butyl bromoacetate | Introduce t-butyl ester |

| Protection | Phenoxyacetyl chloride | Protect amino groups |

| Deprotection | TFA (20–30% v/v) | Remove t-butyl ester |

Q. Why is the t-butyl ester group preferred as a protecting group in peptide synthesis involving azetidine derivatives?

- Methodological Answer : The t-butyl ester provides steric hindrance, enhancing stability during basic or nucleophilic reaction conditions. Its removal under mild acidic conditions (e.g., TFA) generates isobutylene gas, simplifying purification by avoiding harsh hydrolysis steps. This makes it ideal for multi-step syntheses requiring orthogonal protection strategies .

Advanced Research Questions

Q. How can diastereomeric mixtures of this compound derivatives be resolved?

- Methodological Answer : Diastereomers can be separated using selective precipitation or crystallization. For instance, reacting the mixture with an organic acid (e.g., camphorsulfonic acid) in a ketonic solvent (e.g., acetone) selectively precipitates the desired stereoisomer as an acid-adduct salt. This method leverages differences in solubility and stereochemical interactions .

- Example Protocol :

- Dissolve diastereomeric mixture in acetone.

- Add 1 eq. camphorsulfonic acid and stir at 0°C.

- Filter precipitated salt and wash with cold solvent.

- Neutralize with a weak base (e.g., NaHCO₃) to recover the pure isomer.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification (e.g., t-butyl group at δ ~1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) with accuracy <20 ppm validates molecular weight (e.g., C₉H₁₇NO₂: 171.24 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies side products.

Q. How can researchers optimize the deprotection of the t-butyl ester without degrading sensitive functional groups?

- Methodological Answer : TFA concentration and reaction time must be tailored. For acid-sensitive substrates:

- Use diluted TFA (10–20% in DCM) at 0°C.

- Monitor reaction progress via TLC or HPLC.

- Quench with cold ether to precipitate the product and minimize side reactions .

Data Contradictions and Validation

- Stereochemical Purity : and highlight challenges in isolating stereoisomers. Researchers should validate enantiomeric excess using chiral HPLC or optical rotation measurements.

- Deprotection Efficiency : While and recommend TFA, alternative methods (e.g., HCl in dioxane) may be explored for substrates incompatible with strong acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.